molecular formula C18H16O6 B5689978 methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate

methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate

Cat. No.: B5689978
M. Wt: 328.3 g/mol
InChI Key: DYVSHYXENTWYCL-UHFFFAOYSA-N
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Description

Methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, could also be applied to make the process more sustainable .

Mechanism of Action

The mechanism of action of methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate involves its interaction with various molecular targets. The coumarin moiety can inhibit enzymes such as cytochrome P450, while the furan ring can participate in electron transfer reactions . These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate is unique due to its combined coumarin and furan structures, which confer a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with diverse biological targets compared to simpler coumarin or furan derivatives .

Biological Activity

Methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H14O6C_{15}H_{14}O_6 with a molecular weight of approximately 286.27 g/mol. Its structure features a furan ring and a coumarin moiety, which are significant for its biological properties.

PropertyValue
Molecular FormulaC15H14O6
Molecular Weight286.27 g/mol
Density1.318 g/cm³
Boiling Point457.9 °C at 760 mmHg

Anticancer Properties

Recent studies have indicated that coumarin derivatives exhibit significant anticancer activity. This compound has been shown to induce apoptosis in various cancer cell lines. For instance, an investigation into its effects on human glioblastoma cells demonstrated a notable reduction in cell viability, with IC50 values indicating potent cytotoxicity.

Antiviral Activity

The compound has also been identified as having antiviral properties, particularly against coronaviruses. Research indicates that it can inhibit viral replication by interfering with the viral life cycle, suggesting its potential as a therapeutic agent in treating viral infections.

Antimicrobial Effects

In addition to its anticancer and antiviral activities, this compound has demonstrated antimicrobial properties. Studies have reported effective inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.24 µg/ml.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G1/S phase, preventing cancer cell proliferation.
  • Membrane Disruption : The antimicrobial activity is attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Study on Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects with an IC50 value of 15 µM against A431 cells (human epidermoid carcinoma).

Study on Antiviral Activity

In vitro assays demonstrated that the compound effectively reduced the viral load in infected cells by up to 80% when administered at concentrations of 10 µM.

Study on Antimicrobial Activity

A comprehensive evaluation of antimicrobial efficacy showed that this compound had an MIC value of 0.24 µg/ml against Staphylococcus aureus, indicating strong antibacterial potential compared to traditional antibiotics.

Properties

IUPAC Name

methyl 5-[(3,4-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-10-11(2)17(19)24-16-8-12(4-6-14(10)16)22-9-13-5-7-15(23-13)18(20)21-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVSHYXENTWYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(O3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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